molecular formula C20H21N3O2S B11144117 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11144117
M. Wt: 367.5 g/mol
InChI Key: DKCIQYNPBPOTOU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, a phenylsulfanyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Attachment of the phenylsulfanyl group: This can be done by reacting the intermediate with phenylthiol under appropriate conditions.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
  • 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide
  • 3-(4-methoxyphenyl)-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(2-phenylsulfanylethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-23-19(14-18(22-23)15-8-10-16(25-2)11-9-15)20(24)21-12-13-26-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24)

InChI Key

DKCIQYNPBPOTOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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